N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-(propan-2-yloxy)benzoic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Neuropharmacology: It is used as a selective ligand for studying dopamine D4 receptors, which are implicated in various neurological disorders.
Medicinal Chemistry: The compound serves as a lead structure for developing new therapeutic agents targeting dopamine receptors.
Biological Studies: It is employed in receptor binding assays and functional studies to understand receptor-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its selective binding to dopamine D4 receptors. This binding modulates the receptor’s activity, influencing downstream signaling pathways involved in neurotransmission and neuroplasticity . The compound’s high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of dopamine D4 receptors.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with similar binding properties.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety, used in various biological studies.
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to its high selectivity and affinity for dopamine D4 receptors, making it a valuable tool for neuropharmacological research. Its structural features, such as the presence of a piperazine ring and a benzamide moiety, contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C23H30ClN3O2 |
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Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H30ClN3O2/c1-17(2)29-21-10-6-19(7-11-21)23(28)25-16-22(18-4-8-20(24)9-5-18)27-14-12-26(3)13-15-27/h4-11,17,22H,12-16H2,1-3H3,(H,25,28) |
InChI Key |
CGUBGAGWFOCETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C |
Origin of Product |
United States |
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